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Compound of Interest

Compound Name: 3-(Benzyloxy)-N-methylaniline

CAS No.: 33905-38-3

Cat. No.: B1289255

Get Quote

3-(Benzyloxy)-N-methylaniline is a valuable substituted aniline derivative that serves as a

versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional

materials. Its structure combines a protected hydroxyl group (benzyl ether) and a secondary

amine, making it a key building block for introducing a meta-substituted, nucleophilic aniline

moiety into more complex molecular architectures. For instance, related N-benzyl aniline

structures are explored in the development of novel therapeutic agents[1][2].

This application note provides a comprehensive, field-tested guide for the laboratory-scale

preparation of 3-(Benzyloxy)-N-methylaniline. The presented three-step synthetic pathway is

designed for robustness, scalability, and high fidelity, starting from the readily available

precursor, 3-nitrophenol. The strategy emphasizes chemoselectivity and employs common,

well-understood organic transformations, making it suitable for both academic research and

process development environments.

The chosen synthetic route proceeds as follows:

O-Benzylation: A Williamson ether synthesis is employed to protect the phenolic hydroxyl

group of 3-nitrophenol as a benzyl ether. This step prevents the acidic phenol from interfering
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with subsequent reactions.

Nitro Group Reduction: The nitro group of the resulting 1-(benzyloxy)-3-nitrobenzene is

selectively reduced to a primary amine, yielding 3-(benzyloxy)aniline.

N-Methylation: The final product is obtained via reductive amination of 3-(benzyloxy)aniline

with formaldehyde, a method that ensures selective mono-methylation and avoids common

side reactions associated with alkyl halides.

Overall Synthetic Workflow
The multi-step synthesis is designed to logically build the target molecule by addressing each

functional group sequentially. This approach ensures high yields and purity at each stage.
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Step 1: O-Benzylation

Step 2: Nitro Reduction

Step 3: N-Methylation

3-Nitrophenol

1-(Benzyloxy)-3-nitrobenzene

 Benzyl Bromide, K2CO3
 Acetone, Reflux

3-(Benzyloxy)aniline

 SnCl2·2H2O, Ethanol
 Reflux

3-(Benzyloxy)-N-methylaniline

 Formaldehyde, NaBH4
 Methanol, 0°C to RT

Click to download full resolution via product page

Figure 1: Three-step synthetic pathway from 3-nitrophenol to the target compound.

Part 1: Synthesis of 1-(Benzyloxy)-3-nitrobenzene
(Intermediate I)
Principle and Mechanism
This initial step utilizes the Williamson ether synthesis, a classic and reliable method for

forming ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2)

mechanism.[4] A mild base, potassium carbonate, deprotonates the acidic phenolic hydroxyl
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group of 3-nitrophenol to form a potent nucleophile, the phenoxide ion. This ion then attacks

the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the

C-O ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the

cation of the base while not interfering with the nucleophile, and its boiling point allows for

convenient reflux conditions.

Experimental Protocol
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

3-nitrophenol (10.0 g, 71.9 mmol), potassium carbonate (19.9 g, 144 mmol, 2.0 equiv.), and

200 mL of acetone.

Stir the resulting suspension vigorously at room temperature for 15 minutes.

Add benzyl bromide (10.3 mL, 14.8 g, 86.3 mmol, 1.2 equiv.) dropwise to the suspension

using a dropping funnel. Caution: Benzyl bromide is a potent lachrymator and should be

handled in a well-ventilated fume hood.[5][6]

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1

Hexane:Ethyl Acetate eluent system until the 3-nitrophenol spot is no longer visible.

After completion, cool the mixture to room temperature and filter off the inorganic salts

(potassium carbonate and potassium bromide) using a Buchner funnel. Wash the solid

residue with a small amount of acetone.

Combine the filtrates and remove the solvent under reduced pressure using a rotary

evaporator.

Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 50 mL) to remove any

unreacted 3-nitrophenol, water (1 x 50 mL), and brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the product as a pale yellow solid.
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Recrystallize the crude solid from ethanol to obtain pure 1-(benzyloxy)-3-nitrobenzene.

Materials & Reagents: Step 1
Reagent Formula

MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

3-Nitrophenol C₆H₅NO₃ 139.11 10.0 g 71.9 1.0

Benzyl

Bromide
C₇H₇Br 171.04 10.3 mL 86.3 1.2

Potassium

Carbonate
K₂CO₃ 138.21 19.9 g 144 2.0

Acetone C₃H₆O 58.08 200 mL - -

Part 2: Synthesis of 3-(Benzyloxy)aniline
(Intermediate II)
Principle and Mechanism
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in

organic synthesis. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II)

chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a highly effective and

common laboratory method. The mechanism involves a series of single-electron transfers from

Sn(II) to the nitro group, with protonation steps facilitated by the mildly acidic environment,

ultimately leading to the formation of the aniline.

Experimental Protocol
In a 500 mL round-bottom flask, suspend 1-(benzyloxy)-3-nitrobenzene (10.0 g, 43.6 mmol)

in 200 mL of absolute ethanol.

Add tin(II) chloride dihydrate (49.2 g, 218 mmol, 5.0 equiv.) to the suspension in one portion.

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with

vigorous stirring. The reaction is typically complete within 3-4 hours.
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Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting

material.

Once complete, cool the reaction mixture to room temperature and carefully pour it over 200

g of crushed ice.

Basify the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until

the pH is ~8-9. Caution: This will cause vigorous gas evolution (CO₂).

Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate

(3 x 100 mL).

Combine the organic extracts and wash with brine (1 x 100 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by silica gel column chromatography, eluting with a

gradient of 10% to 30% ethyl acetate in hexane, to yield 3-(benzyloxy)aniline as a white to

off-white solid.

Materials & Reagents: Step 2
Reagent Formula

MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

1-

(Benzyloxy)-3

-nitrobenzene

C₁₃H₁₁NO₃ 229.23 10.0 g 43.6 1.0

Tin(II)

Chloride

Dihydrate

SnCl₂·2H₂O 225.65 49.2 g 218 5.0

Ethanol C₂H₅OH 46.07 200 mL - -

Sodium

Bicarbonate
NaHCO₃ 84.01 As needed - -
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Part 3: Synthesis of 3-(Benzyloxy)-N-methylaniline
(Final Product)
Principle and Mechanism
The final step is accomplished via direct reductive amination. This powerful method involves

the reaction of the primary amine (3-(benzyloxy)aniline) with an aldehyde (formaldehyde) to

form an intermediate imine (or its protonated form, an iminium ion). This intermediate is not

isolated but is reduced in situ by a mild reducing agent, sodium borohydride (NaBH₄), to yield

the desired N-methylated secondary amine.[7] This one-pot procedure is highly efficient and

chemoselective, preventing the over-alkylation that can be problematic with alkyl halides.

Reductive Amination Mechanism

R-NH₂

(3-(Benzyloxy)aniline)
[R-N=CH₂]

Imine Intermediate
+ CH₂O, -H₂O

CH₂O
(Formaldehyde)

R-NH-CH₃

(Final Product)
+ NaBH₄ (Reduction)

Click to download full resolution via product page

Figure 2: Simplified mechanism of the reductive amination step.

Experimental Protocol
Dissolve 3-(benzyloxy)aniline (5.0 g, 25.1 mmol) in 100 mL of methanol in a 250 mL round-

bottom flask and cool the solution to 0°C in an ice bath.

Add aqueous formaldehyde (37% w/w, 2.25 mL, 30.1 mmol, 1.2 equiv.) dropwise while

maintaining the temperature at 0°C.

Stir the mixture at 0°C for 30 minutes.

Add sodium borohydride (NaBH₄) (1.14 g, 30.1 mmol, 1.2 equiv.) slowly in small portions.

Caution: Addition of NaBH₄ will cause hydrogen gas evolution. Ensure adequate ventilation
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and control the rate of addition to prevent excessive foaming.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for an additional 4-6 hours.

Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) until the starting amine is consumed.

Quench the reaction by the slow, dropwise addition of 50 mL of water.

Remove the bulk of the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium

sulfate.

Filter and concentrate the solution to give the crude product.

Purify the residue by silica gel column chromatography, eluting with a gradient of 5% to 20%

ethyl acetate in hexane, to afford pure 3-(Benzyloxy)-N-methylaniline as a colorless or pale

yellow oil.

Materials & Reagents: Step 3
Reagent Formula

MW ( g/mol
)

Amount
Moles
(mmol)

Equivalents

3-

(Benzyloxy)a

niline

C₁₃H₁₃NO 199.25 5.0 g 25.1 1.0

Formaldehyd

e (37% aq.)
CH₂O 30.03 2.25 mL 30.1 1.2

Sodium

Borohydride
NaBH₄ 37.83 1.14 g 30.1 1.2

Methanol CH₃OH 32.04 100 mL - -
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Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves, must be worn at all times.

Benzyl Bromide: This compound is a strong lachrymator (tear-inducing agent) and is

corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.[5] Handle only in

a fume hood.

Sodium Borohydride: NaBH₄ is flammable and reacts with water and acids to produce

flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.

Solvents: Acetone, ethanol, methanol, ethyl acetate, and hexanes are flammable. Keep

away from ignition sources.

Conclusion
This application note details a reliable and scalable three-step synthesis for producing high-

purity 3-(Benzyloxy)-N-methylaniline. The protocol leverages fundamental organic reactions,

including Williamson ether synthesis, nitro group reduction, and reductive amination, providing

clear, step-by-step instructions and rationale for each transformation. This guide serves as a

valuable resource for researchers requiring this key synthetic intermediate for applications in

drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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